Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate
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Overview
Description
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate typically involves the reaction of ethyl acetoacetate with 2-chloro-3-methylphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of optimized reaction conditions, such as controlled temperature and pressure, as well as the use of catalysts, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazones.
Scientific Research Applications
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The hydrazone group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s mechanism of action may also involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells.
Comparison with Similar Compounds
Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate can be compared with other similar compounds, such as:
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound has a similar hydrazone structure but differs in the substitution pattern on the phenyl ring.
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate: This compound is closely related but has a different ester moiety.
Properties
IUPAC Name |
ethyl 2-[(2-chloro-3-methylphenyl)hydrazinylidene]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-10(13(17)18-5-2)15-16-11-8-6-7-9(3)12(11)14/h6-8,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLOFQLMOLLEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=CC(=C1Cl)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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